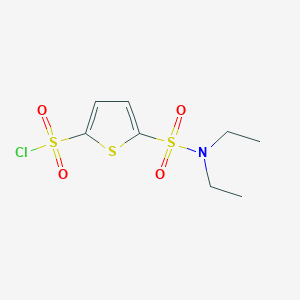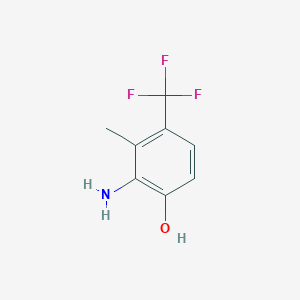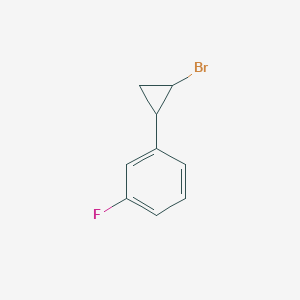
5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride is a sulfur-containing heterocyclic compound with the molecular formula C8H12ClNO4S3 and a molecular weight of 317.83 g/mol . This compound is known for its high purity and versatility, making it a valuable tool in advanced research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound in bulk, ensuring high-quality standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization in the Paal–Knorr reaction and sodium hydroxide (NaOH) for basic conditions in the Gewald reaction .
Major Products
The major products formed from these reactions include aminothiophene derivatives and other substituted thiophene compounds .
Wissenschaftliche Forschungsanwendungen
5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride is used extensively in scientific research due to its versatility . It is employed in:
Wirkmechanismus
The mechanism of action of 5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride involves its interaction with molecular targets and pathways. For instance, thiophene sulfonamides have been shown to inhibit c-Jun N-Terminal Kinase, protein tyrosine phosphatases, and carbonic anhydrase . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride include other thiophene derivatives such as:
- 2-Thiophenesulfonyl chloride
- 5-Phenoxy-4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides
Uniqueness
What sets this compound apart is its high purity and specific functional groups, which make it particularly useful in advanced research and industrial applications .
Eigenschaften
Molekularformel |
C8H12ClNO4S3 |
|---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
5-(diethylsulfamoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H12ClNO4S3/c1-3-10(4-2)17(13,14)8-6-5-7(15-8)16(9,11)12/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZTWOJKSICOOLKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)

![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)


methanol](/img/structure/B13158445.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)


![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)




